molecular formula C8H7BrCl2 B2524419 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene CAS No. 2092188-10-6

1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene

Cat. No.: B2524419
CAS No.: 2092188-10-6
M. Wt: 253.95
InChI Key: LNRXPDUDLFKNAZ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene is a multifunctional halogenated aromatic compound offered for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. This compound serves as a valuable synthetic intermediate in advanced organic synthesis . Its molecular structure, featuring both bromo and chloro substituents alongside a reactive chloromethyl group, allows for sequential and selective functionalization through various cross-coupling reactions, such as the Suzuki reaction, and nucleophilic substitutions . Researchers utilize this and similar structures in the synthesis of complex molecules, including methoxylated derivatives that are precursors to metabolites of environmental contaminants like polychlorinated biphenyls (PCBs) . The methyl and chloromethyl groups on the benzene ring make it a potential precursor in the development of specialty chemicals and functional materials. As a standard practice, this chemical should be handled by qualified personnel in accordance with all applicable laboratory safety guidelines. It is recommended to store the product in a sealed container under dry conditions at room temperature.

Properties

IUPAC Name

1-bromo-4-chloro-5-(chloromethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRXPDUDLFKNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination and chlorination of 2-methylbenzene (toluene). The reaction conditions often include the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The chloromethyl group can be introduced using chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic aromatic substitution (S<sub>N</sub>Ar) and aliphatic substitution due to its halogen and chloromethyl substituents.

Key Reactions:

Reaction Type Reagents/Conditions Products Mechanistic Insights
S<sub>N</sub>Ar NaOEt, AlCl<sub>3</sub>, 0–5°C Substitution of chlorine at position 4Electron-withdrawing halogens activate the ring. Methyl directs nucleophiles to ortho/para positions. Chlorine (position 4) is replaced due to resonance stabilization of intermediates .
Aliphatic Substitution NaOH, H<sub>2</sub>O, refluxReplacement of chloromethyl (-CH<sub>2</sub>Cl) with -OH or -ORThe chloromethyl group undergoes hydrolysis or alkoxylation via S<sub>N</sub>2 mechanisms. Steric hindrance from methyl (position 2) slows reactivity .

Electrophilic Aromatic Substitution

Despite deactivation by halogens, the methyl group (electron-donating) enables limited electrophilic substitution.

Example Reactions:

Reaction Reagents Position of Substitution Products
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°CPosition 3 (meta to chlorine)3-nitro derivative
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Position 6 (para to methyl)6-sulfo derivative

Mechanism : Methyl directs electrophiles to the ortho/para positions, but steric and electronic effects favor substitution at less hindered sites .

Reduction Reactions

The chloromethyl group and halogens are susceptible to reduction.

Reducing Agent Conditions Products
LiAlH<sub>4</sub>THF, 0°C → reflux-CH<sub>2</sub>Cl → -CH<sub>3</sub>
H<sub>2</sub>/Pd-CEtOH, 25°C, 1 atmDehalogenation (Br/Cl removal)

Outcome : Selective reduction of the chloromethyl group to methyl occurs under mild conditions, while harsher protocols remove halogens .

Oxidation Reactions

The methyl and chloromethyl groups can be oxidized.

Oxidizing Agent Conditions Products
KMnO<sub>4</sub>H<sub>2</sub>O, 100°C-CH<sub>3</sub> → -COOH
CrO<sub>3</sub>H<sub>2</sub>SO<sub>4</sub>, 80°C-CH<sub>2</sub>Cl → -COCl

Note : Oxidation of the methyl group (position 2) produces a carboxylic acid, while the chloromethyl group forms acyl chloride.

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed coupling reactions.

Reaction Type Catalyst/Reagents Products
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>Biaryl derivatives
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, amineAryl amines

Applications : Used in synthesizing pharmaceuticals and agrochemicals .

Elimination Reactions

Under basic conditions, the chloromethyl group may undergo elimination.

Base Conditions Products
KOtBuDMF, 120°CStyrene derivative (C=C formation)

Mechanism : Base abstracts β-hydrogen, forming a double bond via E2 elimination .

Comparative Reactivity Table

Substituent Reactivity Toward Relative Rate
Bromine (position 1)Nucleophilic substitutionLow (steric hindrance)
Chlorine (position 4)Electrophilic substitutionModerate
Chloromethyl (position 5)Aliphatic substitutionHigh
Methyl (position 2)Oxidation/FunctionalizationModerate

Scientific Research Applications

Synthetic Chemistry

Reagent for Organic Synthesis
1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene serves as a versatile building block in organic synthesis. It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Its bromine and chlorine substituents enhance its reactivity, making it suitable for the synthesis of more complex molecules.

Table 1: Synthetic Applications

Reaction TypeProduct TypeReference
Nucleophilic substitutionAlkylated products
Cross-coupling reactionsBiaryl compounds
Electrophilic aromatic substitutionFunctionalized aromatic compounds

Pharmaceuticals

Drug Development
The compound is explored for its potential in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to compounds with biological activity against various diseases.

Case Study: Anticancer Agents
Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, a study demonstrated that certain synthesized derivatives showed promising results as potential anticancer agents by inducing apoptosis in cancer cells through specific molecular pathways .

Agrochemicals

Pesticide Formulations
The compound is also investigated for use in agrochemical formulations, particularly as a precursor for developing herbicides and insecticides. Its ability to modify biological pathways makes it a candidate for creating effective agricultural chemicals.

Table 2: Agrochemical Applications

Application TypeCompound TypeEfficacy
HerbicidesSelective herbicidesHigh efficacy against broadleaf weeds
InsecticidesSystemic insecticidesEffective against pests like aphids

Materials Science

Polymer Chemistry
In materials science, this compound is utilized as a monomer or cross-linking agent in polymer chemistry. Its halogenated nature allows for enhanced thermal stability and chemical resistance in polymeric materials.

Case Study: Thermosetting Resins
Research has shown that incorporating this compound into thermosetting resins improves their mechanical properties and thermal stability, making them suitable for high-performance applications in electronics and automotive industries .

Mechanism of Action

The mechanism by which 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid through the formation of an intermediate aldehyde. In reduction reactions, the halogen atoms are removed, resulting in the formation of hydrocarbons.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzene Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups
1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene C₈H₇BrCl₂ Br (1), Cl (4), CH₂Cl (5), CH₃ (2) Bromine, Chloromethyl
1-Chloro-4-(chloromethyl)-2-methylbenzene C₈H₈Cl₂ Cl (1), CH₂Cl (4), CH₃ (2) Chloromethyl
2-Bromo-4-chloro-1-iodobenzene C₆H₃BrClI Br (2), Cl (4), I (1) Bromine, Iodine
4-Bromo-2-chlorobenzonitrile C₇H₃BrClN Br (4), Cl (2), CN (1) Nitrile

Key Observations :

  • The absence of bromine in 1-chloro-4-(chloromethyl)-2-methylbenzene reduces its molecular weight and alters leaving-group reactivity in substitution reactions .
  • 2-Bromo-4-chloro-1-iodobenzene contains three halogens (Br, Cl, I), enabling diverse cross-coupling reactions, but lacks functional groups like chloromethyl for further derivatization .
  • The nitrile group in 4-Bromo-2-chlorobenzonitrile introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .

Nucleophilic Substitution :

  • The bromine atom in the target compound is more reactive than chlorine in analogous structures (e.g., 1-chloro-4-(chloromethyl)-2-methylbenzene ) due to its lower bond dissociation energy, facilitating Suzuki or Ullmann couplings .
  • The chloromethyl group (-CH₂Cl) acts as an alkylating agent, akin to bis(chloromethyl) ether (BCME), though the latter is more carcinogenic due to its ether linkage .

Electrophilic Aromatic Substitution :

  • Methyl and chloromethyl groups are ortho/para-directing, but bromine and chlorine are meta-directing. This complex substitution pattern creates regioselectivity challenges compared to simpler analogs like 4-Bromo-2-chlorobenzonitrile .

Physical and Chemical Properties

Table 2: Physical Properties Comparison

Compound Name Molecular Weight (g/mol) Boiling/Melting Point (°C) Solubility
This compound 274.91 Not reported Low in water
1-Chloro-4-(chloromethyl)-2-methylbenzene 175.06 180–185 (decomposes) Organic solvents
2-Bromo-4-chloro-1-iodobenzene 327.25 210–215 Dichloromethane

Key Observations :

  • Higher halogen content (e.g., iodine in 2-Bromo-4-chloro-1-iodobenzene ) increases molecular weight and boiling points .
  • The chloromethyl group enhances hydrophobicity, reducing aqueous solubility compared to nitrile-containing analogs .

Biological Activity

1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-inflammatory, antimicrobial, and cytotoxic activities, while also presenting relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H7BrCl2, indicating the presence of multiple halogen substituents on a methyl-substituted benzene ring. The structural complexity contributes to its diverse biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various halogenated compounds, including derivatives similar to this compound. The anti-inflammatory activity is primarily assessed through the inhibition of cyclooxygenase (COX) enzymes.

Table 1: Inhibitory Effects on COX Enzymes

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Diclofenac6.741.10

The IC50 values for specific derivatives indicate their potency in inhibiting COX enzymes, with some compounds demonstrating comparable efficacy to established anti-inflammatory drugs like celecoxib and diclofenac .

2. Antimicrobial Activity

The antimicrobial potential of halogenated compounds is well-documented, especially against various bacterial strains. The presence of electron-withdrawing groups such as bromine and chlorine enhances the antimicrobial efficacy.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
This compoundStaphylococcus aureusTBD
Escherichia coliTBD
Control (Ciprofloxacin)Staphylococcus aureus1
Control (Ciprofloxacin)Escherichia coli1

In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents .

3. Cytotoxic Activity

Cytotoxicity assays reveal the potential of halogenated compounds in cancer treatment. The mechanism often involves the induction of apoptosis in cancer cells.

Table 3: Cytotoxicity Assay Results

CompoundCell Line TestedIC50 (μM)
This compoundHeLa (cervical adenocarcinoma)TBD
Control (Doxorubicin)HeLa (cervical adenocarcinoma)0.5

Preliminary findings suggest that this compound may induce significant cytotoxic effects in cancer cell lines, although further research is required to establish definitive IC50 values .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Anti-inflammatory Effects : A recent study demonstrated that a derivative with a similar structure exhibited a notable reduction in paw edema in carrageenan-induced inflammation models, suggesting strong anti-inflammatory properties.
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activity of halogenated benzene derivatives against clinical isolates of bacteria, revealing promising results with MIC values significantly lower than those of conventional antibiotics.

Q & A

Q. Reaction Optimization Table :

Reaction TypeConditionsYield (%)Reference
SuzukiPd(PPh₃)₄, K₂CO₃, 80°C75–85
SN2NaN₃, DMF, 60°C60–70

Advanced: What are the stability considerations for chloromethyl-containing aromatics under storage or reaction conditions?

Methodological Answer:

  • Thermal Decomposition : Above 60°C, the chloromethyl group may eliminate HCl, forming a methylene intermediate. Stability studies via TGA/DSC are advised .
  • Light Sensitivity : Store in amber vials at 0–6°C to prevent radical-mediated degradation, as seen in similar bromochlorobenzenes .
  • Hydrolytic Stability : Avoid aqueous basic conditions (pH >9), which accelerate CH₂Cl hydrolysis to CH₂OH .

Q. Mitigation Strategies :

  • Add stabilizers like BHT (butylated hydroxytoluene) to radical-prone reactions .
  • Use anhydrous solvents (e.g., THF over ethanol) for long-term storage .

Advanced: How can computational methods predict regioselectivity in further functionalization?

Methodological Answer:

  • DFT Calculations : Evaluate Fukui indices to identify electrophilic/nucleophilic sites. For example, the para position to Br (position 4) is more reactive toward electrophiles due to electron withdrawal .
  • Molecular Dynamics (MD) : Simulate steric effects of the methyl group at position 2, which may hinder substitutions at position 3 .

Case Study :
MD simulations of 1-bromo-4-chloro-2-methylbenzene show 10% lower reactivity at position 3 compared to position 6 due to methyl steric hindrance .

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